Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BAY-1816032 is a potent and oral available BUB1 (budding uninhibited by benzimidazoles 1) kinase inhibitor with an IC50 of 7 nM. BAY 1816032 showed long target residence time and induced chromosome mis-segregation upon combination with low concentrations of paclitaxel. It was synergistic or additive in combination with paclitaxel or docetaxel, as well as with ATR or PARP inhibitors in cellular assays. Tumor xenograft studies demonstrated a strong and statistically significant reduction of tumor size and excellent tolerability upon combination of BAY 1816032 with paclitaxel or olaparib as compared with the respective monotherapies.
BAY-293 is an inhibitor of the protein-protein interaction between K-Ras and the guanine nucleotide exchange factor son of sevenless homolog 1 (SOS1; IC50 = 0.021 µM). It inhibits proliferation of K562 and MOLM-13 cells expressing wild-type K-Ras, as well as NCI H358 and Calu-1 cells expressing mutant K-RasG12C with IC50 values of 1.09, 0.995, 3.48, and 3.19 µM, respectively. Novel potent SOS1 inhibitor, blocking RAS activation via disruption of the RAS-SOS1 interaction BAY-293 is a potent SOS1 inhibitor that blocks RAS activation via disruption of the RAS-SOS1 interaction. BAY-293) selectively inhibits the KRAS-SOS1 interaction with an IC50 of 21 nM and is a valuable chemical probe for future investigations.
BAY-1895344 is an inhibitor of ataxia-telangiectasia and Rad3-related protein/kinase (ATR; IC50 = 0.007 µM). It is selective for ATR over DNA protein kinase (DNA-PK), ataxia-telangiectasia mutated kinase (ATM), and PI3Kβ (IC50s = 0.332, 1.42, and 3.27 µM, respectively). BAY-1895344 inhibits proliferation of HT-29 and LoVo colorectal cancer cells and SU-DHL-8 B lymphoma cells with IC50 values of 0.16, 0.071, and 0.009 µM, respectively. It reduces tumor growth in a mutant ATMK1964E-containing SU-DHL-8 mouse xenograft model when administered at a dose of 50 mg/kg. BAY-1895344 is synergistic with carboplatin, olaparib, or radiation in various mouse xenograft models. BAY-1895344 HCl is a potent and selective ATM inhibitor. BAY 1895344 shows potent anti-tumor efficacy in monotherapy and strong combination potential with the targeted alpha therapy Radium-223 dichloride.
8-Hydroxy-2-quinolinecarboxylic acid (8HQC) is a tridentate chelating agent. It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents. The analysis of mid-IR and Raman spectra of 8HQC shows the presence of seven tautomers. 8-hydroxy-2-quinolinecarboxylic acid is a member of quinolines.